molecular formula C12H15N B15127636 1-Phenyl-2-azabicyclo[3.2.0]heptane

1-Phenyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B15127636
M. Wt: 173.25 g/mol
InChI Key: JLVFVQRXKUKNIZ-UHFFFAOYSA-N
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Description

1-Phenyl-2-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-azabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted cyclopentene with an azide compound, followed by reduction to form the desired bicyclic structure . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-Phenyl-2-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-phenyl-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2

InChI Key

JLVFVQRXKUKNIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CC=C3

Origin of Product

United States

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